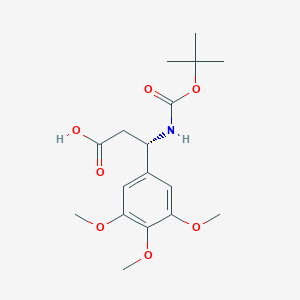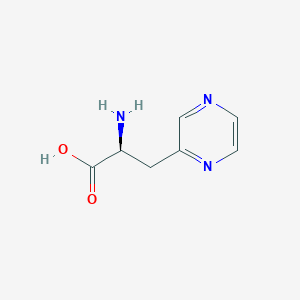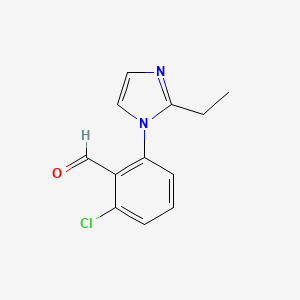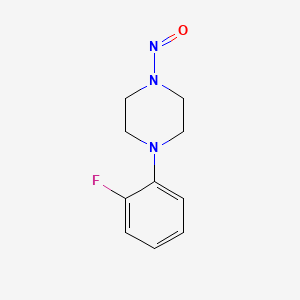
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H21NO It is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group on an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol typically involves the reaction of 3,3-dimethylcyclohexanone with ethylene oxide in the presence of a strong base, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 2-(1-Amino-3,3-dimethylcyclohexyl)ethanone.
Reduction: 2-(1-Methyl-3,3-dimethylcyclohexyl)ethan-1-ol.
Substitution: 2-(1-Amino-3,3-dimethylcyclohexyl)ethyl chloride.
科学的研究の応用
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol: Similar structure but with an additional methyl group on the ethyl chain.
2-(2-(3,3-Dimethylcyclohexyl)amino)ethanol: Similar structure but with an ethoxy group instead of a hydroxyl group.
Uniqueness
2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both amino and hydroxyl functional groups
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
2-(1-amino-3,3-dimethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H21NO/c1-9(2)4-3-5-10(11,8-9)6-7-12/h12H,3-8,11H2,1-2H3 |
InChIキー |
JUGSSHUPUVIRHA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)(CCO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


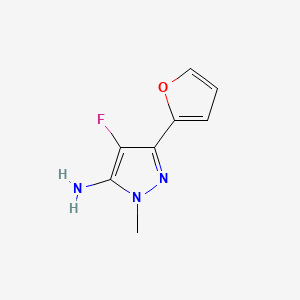
![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
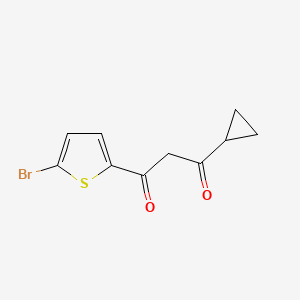
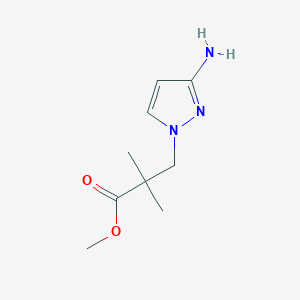


![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
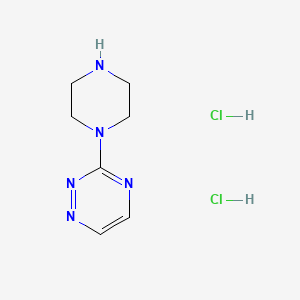
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
